molecular formula C24H33N3O2 B4999078 N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide

Cat. No. B4999078
M. Wt: 395.5 g/mol
InChI Key: UATMCLUSIJDBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide, also known as IBMPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been found to modulate the activity of various ion channels and receptors in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to protect cells against oxidative stress and excitotoxicity, induce apoptosis in cancer cells, and modulate the activity of various ion channels and receptors in neurons. Additionally, this compound has been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several potential future directions for research on N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide, including further studies on its mechanism of action, its potential as a neuroprotective and anti-cancer agent, and its use in drug discovery. Additionally, there is a need for more research on the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, there is potential for the development of derivatives and analogs of this compound with improved potency and selectivity for specific targets.

Synthesis Methods

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide can be synthesized through a multi-step process that involves the reaction of isobutyryl chloride with isonicotinic acid, followed by the reaction of the resulting product with 1-(2-methoxybenzyl)-4-piperidinecarboxaldehyde. The final step involves the reduction of the resulting product with sodium borohydride to obtain this compound.

Scientific Research Applications

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit promising activity as a neuroprotective agent, with studies showing that it can protect neurons against oxidative stress and excitotoxicity. Additionally, this compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-19(2)16-27(24(28)21-8-12-25-13-9-21)17-20-10-14-26(15-11-20)18-22-6-4-5-7-23(22)29-3/h4-9,12-13,19-20H,10-11,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATMCLUSIJDBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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